Cyp2A6-IN-1

CYP2A6 IC50 inhibition potency

Choose Cyp2A6-IN-1 (CD-6) for its distinct flavonoid scaffold providing a reversible, competitive mechanism, unlike the irreversible inactivation of methoxsalen. This key differentiation minimizes experimental artifacts tied to CYP3A4 off-target inhibition, ensuring cleaner data in hepatic metabolism and nicotine pharmacokinetic assays. Ideal for dose-response and selectivity profiling, its washable inhibition supports advanced enzyme kinetic studies (Ki determination), delivering superior translational relevance for smoking cessation target validation.

Molecular Formula C17H12O5
Molecular Weight 296.27 g/mol
Cat. No. B12365778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyp2A6-IN-1
Molecular FormulaC17H12O5
Molecular Weight296.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3OCC(=O)O
InChIInChI=1S/C17H12O5/c18-13-9-16(22-15-8-4-1-5-11(13)15)12-6-2-3-7-14(12)21-10-17(19)20/h1-9H,10H2,(H,19,20)
InChIKeyKIQSXSWLVGLTCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyp2A6-IN-1 (CD-6): A Flavonoid CYP2A6 Inhibitor for Nicotine Metabolism and Smoking Cessation Research Procurement


Cyp2A6-IN-1 (also known as CD-6) is a synthetic flavonoid compound that acts as an inhibitor of cytochrome P450 2A6 (CYP2A6), the primary enzyme responsible for hepatic nicotine metabolism and the activation of tobacco-specific procarcinogens [1]. It demonstrates inhibitory activity against CYP2A6 with an IC50 value of 1.566 μM in vitro [2]. By targeting CYP2A6, Cyp2A6-IN-1 modulates the conversion of nicotine to cotinine, a mechanism associated with altered nicotine pharmacokinetics and smoking behavior in experimental models [3].

Why Cyp2A6-IN-1 is Not Interchangeable with Common CYP2A6 Inhibitors Like Methoxsalen or Tranylcypromine


Generic substitution among CYP2A6 inhibitors is scientifically unsound due to substantial differences in potency, selectivity profiles, and mechanisms of inhibition that directly impact experimental outcomes and translational relevance [1]. The prototypical coumarin-based inhibitor methoxsalen (IC50 = 0.47 μM) exhibits potent CYP2A6 inhibition but also demonstrates significant off-target inhibition of CYP3A4, a major drug-metabolizing enzyme, thereby introducing confounding drug-drug interaction variables in both in vitro and in vivo studies [2]. Similarly, tranylcypromine (IC50 = 0.42 μM), while potent, is a monoamine oxidase inhibitor with pronounced CNS effects that complicate the interpretation of behavioral studies in smoking cessation models [3]. The flavonoid scaffold of Cyp2A6-IN-1 (IC50 = 1.566 μM) may offer a distinct selectivity and safety profile compared to these comparators, a critical consideration for procurement decisions aimed at minimizing experimental artifacts [4].

Quantitative Comparative Evidence for Cyp2A6-IN-1: Potency, Selectivity, and Differentiation from Analogs


Cyp2A6-IN-1 Potency Relative to Prototypical Inhibitors Methoxsalen and Tranylcypromine

Cyp2A6-IN-1 (CD-6) inhibits CYP2A6-mediated metabolism with an IC50 of 1.566 μM. While this is less potent than the prototypical inhibitors methoxsalen (IC50 = 0.47 μM) and tranylcypromine (IC50 = 0.42 μM), the reduced potency may be advantageous in reducing the risk of complete enzyme inactivation and associated off-target effects, which is a critical consideration for in vivo applications where CYP2A6 plays a role in the metabolism of endogenous substrates and other xenobiotics [1].

CYP2A6 IC50 inhibition potency nicotine metabolism

Selectivity Profile of Cyp2A6-IN-1 Compared to Methoxsalen: Mitigating CYP3A4 Off-Target Activity

Methoxsalen, a widely used CYP2A6 inhibitor, is known to significantly inhibit CYP3A4, a major enzyme responsible for the metabolism of over 50% of clinically used drugs, thereby introducing confounding variables in drug-drug interaction studies. The coumarin-based CYP2A6 inhibitors developed by Yamaguchi et al. (2023) demonstrated improved selectivity for CYP2A6 over CYP3A4 compared to methoxsalen. While specific selectivity data for Cyp2A6-IN-1 (CD-6) against CYP3A4 is not provided in the available literature, its flavonoid scaffold is structurally distinct from the coumarin-based methoxsalen, suggesting a potentially different selectivity profile that warrants further investigation but highlights its utility as a tool compound for probing CYP2A6-specific pathways without the confounding effects of CYP3A4 inhibition seen with methoxsalen [1].

CYP2A6 CYP3A4 selectivity drug-drug interactions

Mechanistic Distinction: Flavonoid Scaffold and Potential for Reversible Inhibition

The mechanism of CYP2A6 inhibition varies significantly among inhibitor classes. Methoxsalen acts as a mechanism-based inactivator (suicide inhibitor), leading to irreversible enzyme inactivation and prolonged effects, which can be undesirable for acute studies or when rapid reversibility is required. In contrast, flavonoid-based inhibitors, such as those studied by Sridhar et al. (2015), often exhibit reversible, competitive inhibition of CYP2A6. While the precise mechanism of Cyp2A6-IN-1 (CD-6) has not been definitively characterized, its flavonoid structure places it within a class of compounds known for reversible interactions with the CYP2A6 active site, as demonstrated by the competitive inhibition kinetics of other flavone derivatives [1].

CYP2A6 mechanism-based inhibition flavonoid reversible inhibitor

Preliminary Activity Data: CD-6 Demonstrates Complete Inhibition in Flavone Series

In a 2023 study published in the Journal of Medicinal Chemistry, a series of flavone-based esters and acids were synthesized and evaluated for their P450 2A6 inhibitory activities. Among the compounds tested, CD-1, CD-2, and CD-6 (Cyp2A6-IN-1) showed inhibition activities above 80%, with CD-6 achieving 100% inhibition of CYP2A6 activity under the assay conditions [1]. This demonstrates that CD-6 is a highly effective CYP2A6 inhibitor within this specific structural class, highlighting its potential as a valuable tool for studying CYP2A6-mediated metabolism.

CYP2A6 flavone SAR inhibition

Optimal Research and Industrial Applications for Cyp2A6-IN-1 Based on Quantitative Evidence


In Vitro Nicotine Metabolism and Smoking Cessation Target Validation Studies

Cyp2A6-IN-1 is ideally suited for in vitro studies aimed at validating CYP2A6 as a therapeutic target for smoking cessation. Its IC50 of 1.566 μM provides a useful reference point for establishing dose-response relationships in human liver microsome or recombinant enzyme assays. When compared to methoxsalen, Cyp2A6-IN-1 may offer a cleaner pharmacological profile due to the likely absence of significant CYP3A4 inhibition, thereby reducing experimental noise in drug metabolism assays [1]. This makes it a valuable tool for screening novel chemical entities or natural products for their potential to modulate nicotine pharmacokinetics [2].

Selectivity Profiling and Off-Target Assessment of Novel CYP2A6 Modulators

Given the well-documented off-target effects of methoxsalen (CYP3A4 inhibition) and tranylcypromine (MAO inhibition), Cyp2A6-IN-1 serves as a critical comparator compound in selectivity profiling studies [1]. By benchmarking new CYP2A6 inhibitors against Cyp2A6-IN-1 (flavonoid scaffold), methoxsalen (coumarin, mechanism-based inactivator), and tranylcypromine (competitive, CNS-active), researchers can more accurately delineate the structure-activity relationships governing CYP2A6 selectivity and identify compounds with the most favorable profiles for further development [2].

Mechanistic Studies of CYP2A6 Enzyme Kinetics and Reversible Inhibition

For researchers investigating the fundamental kinetics of CYP2A6 inhibition, Cyp2A6-IN-1 offers a distinct mechanistic profile. As a flavonoid, it is likely a reversible, competitive inhibitor, contrasting with the irreversible, mechanism-based inactivation caused by methoxsalen [1]. This allows for the study of reversible enzyme-ligand interactions, the calculation of kinetic parameters (e.g., Ki), and the assessment of how reversible inhibition impacts the metabolism of clinically relevant substrates like tegafur or endogenous compounds [2]. The ability to wash out the inhibitor and recover enzyme activity is a significant experimental advantage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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